3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
CAS No.: 439096-43-2
Cat. No.: VC7522433
Molecular Formula: C23H19FN2S
Molecular Weight: 374.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439096-43-2 |
|---|---|
| Molecular Formula | C23H19FN2S |
| Molecular Weight | 374.48 |
| IUPAC Name | 3-[(4-fluorophenyl)methylsulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
| Standard InChI | InChI=1S/C23H19FN2S/c24-18-12-10-16(11-13-18)15-27-23-21(14-25)19-8-4-5-9-20(19)22(26-23)17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,15H2 |
| Standard InChI Key | BAVBRWWKACSUOM-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC4=CC=C(C=C4)F)C#N |
Introduction
The compound 3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a complex organic molecule that belongs to the class of isoquinoline derivatives. It features a tetrahydroisoquinoline core with a carbonitrile functional group and a sulfanyl linkage to a fluorobenzyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and structural uniqueness.
Synthesis and Chemical Behavior
The synthesis of 3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile typically involves multi-step organic reactions. These may include:
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Step 1: Formation of the tetrahydroisoquinoline core.
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Step 2: Introduction of the phenyl group at the 1-position.
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Step 3: Installation of the carbonitrile group at the 4-position.
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Step 4: Attachment of the sulfanyl group to the fluorobenzyl moiety.
Each step requires careful optimization to ensure high yields and purity of the final product.
Biological Activity and Potential Applications
While specific biological activity data for 3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is limited, compounds with similar structures often exhibit significant biological activity. They may interact with various molecular targets such as enzymes or receptors involved in cellular signaling pathways. The presence of fluorine atoms can enhance biological activity by improving binding affinity or altering metabolic stability.
Research Findings and Future Directions
Preliminary studies on related compounds suggest potential therapeutic applications, including interactions with biological targets involved in disease pathways. Further pharmacological studies are needed to elucidate the mechanism of action and therapeutic potential of 3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| 3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile | C24H20FN3S | 414.49 g/mol | Tetrahydroisoquinoline core, phenyl group, carbonitrile group, sulfanyl linkage to fluorobenzyl |
| 1-(4-Chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile | C23H18ClFN2S | 408.92 g/mol | Similar isoquinoline structure with chlorophenyl and fluorobenzyl groups |
| 3-(4-Bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one | C23H18BrFN2OS | - | Benzothienopyrimidine core with bromophenyl and fluorobenzyl groups |
These compounds share structural similarities but differ in specific functional groups and core structures, which can influence their biological activities and applications.
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